molecular formula C9H12BNO3 B1344116 (3-(Acetamidomethyl)phenyl)boronic acid CAS No. 850568-42-2

(3-(Acetamidomethyl)phenyl)boronic acid

Cat. No.: B1344116
CAS No.: 850568-42-2
M. Wt: 193.01 g/mol
InChI Key: IXRGNMIMGAJHEG-UHFFFAOYSA-N
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Description

(3-(Acetamidomethyl)phenyl)boronic acid is a derivative of phenylboronic acid, known for its ability to bind diolsThe molecular formula of this compound is C9H12BNO3 .

Mechanism of Action

Target of Action

The primary targets of (3-(Acetamidomethyl)phenyl)boronic acid are diol-containing compounds, particularly sugars such as fructose and galactose . This compound has the ability to bind diols, forming quickly and reversibly five or six-membered cyclic esters with cis-1,2-diol or 1,3-diol compounds respectively in aqueous solutions .

Mode of Action

This compound interacts with its targets through a process known as esterification . This interaction induces changes in the UV-VIS and fluorescence spectra of the compound, which can be used for optical sensing . At pH 7, the fluorescence of this compound is quenched only by fructose and to some extent by galactose .

Biochemical Pathways

The interaction of this compound with sugars affects the biochemical pathways involving these sugars. The esterification of phenylboronic acid derivatives by sugars leads to increased acidity of them

Pharmacokinetics

The compound’s ability to form esters with sugars suggests that it may interact with biological systems in a dynamic and reversible manner .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the optical properties of the compound when it interacts with sugars . These changes can be used for optical sensing of sugars, offering the possibility of continuous measurements by semi-invasive or non-invasive methods .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment plays a crucial role in the compound’s interactions with sugars . At pHs higher than pK, the fluorescence decays turn to biexponential with an additional shorter component in lifetime, which is proposed to attribute to the anionic form of this compound or its esters .

Biochemical Analysis

Biochemical Properties

(3-(Acetamidomethyl)phenyl)boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols. This property makes it a valuable tool in the study of carbohydrate recognition and enzyme inhibition. The compound interacts with enzymes such as proteases and glycosidases, forming stable complexes that can inhibit enzyme activity. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, this compound can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of its binding sites .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. For instance, this compound can be transported into cells via specific transporters, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, leading to more effective enzyme inhibition or activation. For example, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Acetamidomethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with acetamidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-(Acetamidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenylboronic acid derivatives .

Comparison with Similar Compounds

Uniqueness: (3-(Acetamidomethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards different diols. This makes it particularly useful in applications where precise molecular recognition is required .

Properties

IUPAC Name

[3-(acetamidomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRGNMIMGAJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624587
Record name [3-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-42-2
Record name [3-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (76 μL, 0.80 mmol) was added dropwise to a stirred solution of (3-aminomethylphenyl)boronic acid, hydrochloride (150 mg, 0.80 mmol) and DIEA (560 μL, 3.2 mmol) in CH2Cl2 (5 mL) at 0° C. After 1 h, the solution was concentrated in vacuo and purified by preparatory HPLC to give 36 mg (23%) of the title compound as a white solid. [M+H] calc'd for C9H12BNO3, 194; found, 194.
Quantity
76 μL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
560 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (3-(acetamidomethyl)phenyl)boronic acid interact with sugars?

A: While the provided research abstract [] doesn't detail specific interaction mechanisms, it highlights that this compound exhibits notable interactions with selected sugars. Boronic acids are known to reversibly bind with diols, such as those found in sugar molecules. This interaction typically forms cyclic boronate esters. Further research is needed to elucidate the precise binding affinity and selectivity of this compound towards different types of sugars.

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